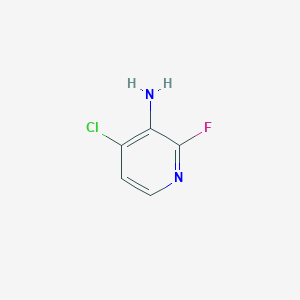

4-Chloro-2-fluoropyridin-3-amine

CAS No.:

Cat. No.: VC17813543

Molecular Formula: C5H4ClFN2

Molecular Weight: 146.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H4ClFN2 |

|---|---|

| Molecular Weight | 146.55 g/mol |

| IUPAC Name | 4-chloro-2-fluoropyridin-3-amine |

| Standard InChI | InChI=1S/C5H4ClFN2/c6-3-1-2-9-5(7)4(3)8/h1-2H,8H2 |

| Standard InChI Key | RPZGLTCCQINGGI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=C(C(=C1Cl)N)F |

Introduction

Chemical Identity and Structural Characteristics

2-Chloro-3-fluoropyridin-4-amine is a heteroaromatic compound with the molecular formula C₅H₄ClFN₂ and a molecular weight of 146.55 g/mol . Its IUPAC name reflects the positions of substituents on the pyridine ring: a chlorine atom at position 2, a fluorine atom at position 3, and an amine group at position 4. The canonical SMILES representation NC₁=C(F)C(Cl)=NC=C₁ confirms this arrangement .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1227577-03-8 | |

| Molecular Formula | C₅H₄ClFN₂ | |

| Molecular Weight | 146.55 g/mol | |

| Purity | ≥95% | |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Density | Not reported | - |

The compound’s structure confers unique electronic properties due to the electron-withdrawing effects of chlorine and fluorine, which polarize the aromatic ring and enhance reactivity at the amine site.

Synthesis and Industrial-Scale Production

Laboratory-Scale Synthesis

The most validated synthesis route involves deprotection of tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate using trifluoroacetic acid (TFA) in dichloromethane (DCM) .

Procedure:

-

Deprotection: TFA (5 mL) is added to a solution of tert-butyl carbamate (1.9 g, 7.7 mmol) in DCM (10 mL) and stirred at 20°C for 5 hours .

-

Purification: The mixture is concentrated under reduced pressure, and the residue is purified via column chromatography (NH₂ cartridge, 0–10% methanol in DCM) to yield the title compound as a beige solid (0.96 g, 94% yield) .

Key Reaction Conditions:

-

Temperature: Ambient (20°C)

-

Solvent: Dichloromethane

-

Catalyst: None required

Characterization Data:

Industrial Production

Industrial methods prioritize scalability and cost-efficiency, often employing continuous flow reactors to optimize residence time and solvent use. While specific protocols are proprietary, the core deprotection strategy remains consistent, with yields exceeding 90% under optimized conditions .

Applications in Pharmaceutical Research

Role in Drug Discovery

This compound serves as a key intermediate in synthesizing TGF-β inhibitors and thrombin antagonists, which are critical for modulating cell proliferation and coagulation pathways. For example:

-

TGF-β Inhibitors: Used in fibrotic disease therapeutics to block aberrant signaling pathways.

-

Thrombin Inhibitors: Applied in anticoagulant therapies to prevent thrombotic events.

Mechanistic Insights

Comparative Analysis with Structural Analogs

Table 2: Comparison with Halogenated Pyridine Derivatives

| Compound | Substituents | Key Applications |

|---|---|---|

| 2-Chloro-3-fluoropyridin-4-amine | Cl (C2), F (C3), NH₂ (C4) | TGF-β/thrombin inhibition |

| 2-Chloro-4-fluoropyridin-3-amine | Cl (C2), F (C4), NH₂ (C3) | Limited reported uses |

| 3-Chloro-2-fluoropyridin-4-amine | Cl (C3), F (C2), NH₂ (C4) | Not well characterized |

The positional isomerism profoundly affects biological activity; the 2-chloro-3-fluoro configuration optimizes steric and electronic interactions with target enzymes.

Future Directions and Research Gaps

-

Pharmacokinetic Studies: Systematic evaluation of bioavailability and metabolic stability in preclinical models.

-

Target Optimization: Structure-activity relationship (SAR) studies to refine inhibitor selectivity.

-

Green Chemistry: Developing solvent-free or catalytic methods to enhance sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume